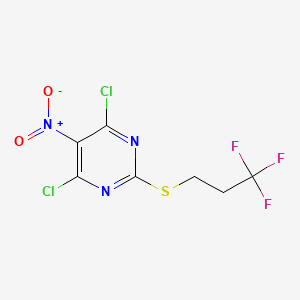
4,6-dichloro-5-nitro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-5-nitro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidine is a heterocyclic aromatic compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of chlorine, nitro, and trifluoropropylsulfanyl groups attached to a pyrimidine ring, making it a versatile intermediate for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-5-nitro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidine typically involves the chlorination and nitration of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with nitric acid to introduce the nitro group. The trifluoropropylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-5-nitro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium thiolate or amines in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in suitable solvents.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted pyrimidines: Formed by nucleophilic substitution reactions.
Sulfoxides and sulfones: Formed by the oxidation of the sulfanyl group.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-5-nitro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidine has diverse applications in scientific research:
Medicinal chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Organic synthesis: Serves as a building block for the synthesis of complex heterocyclic compounds.
Material science: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4,6-dichloro-5-nitro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The presence of electron-withdrawing groups like nitro and trifluoropropylsulfanyl enhances its reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Dichloro-5-nitropyrimidine
- 4,6-Dichloro-2-methylpyrimidine
- 2,4-Dichloro-5-nitropyrimidine
Uniqueness
4,6-Dichloro-5-nitro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidine is unique due to the presence of the trifluoropropylsulfanyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for synthesizing compounds with enhanced biological activity and stability compared to its analogs .
Eigenschaften
Molekularformel |
C7H4Cl2F3N3O2S |
|---|---|
Molekulargewicht |
322.09 g/mol |
IUPAC-Name |
4,6-dichloro-5-nitro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidine |
InChI |
InChI=1S/C7H4Cl2F3N3O2S/c8-4-3(15(16)17)5(9)14-6(13-4)18-2-1-7(10,11)12/h1-2H2 |
InChI-Schlüssel |
OOXSPRVTTSGCQK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




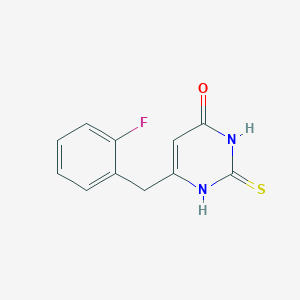
![4-[2-[(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B13430430.png)

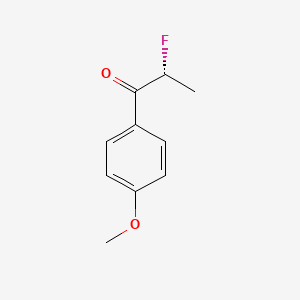
![2-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13430452.png)
![(R)-N-[2-[3,4-Bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-4-(phenylmethoxy)benzenebutanamine](/img/structure/B13430454.png)
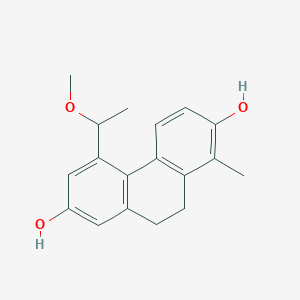

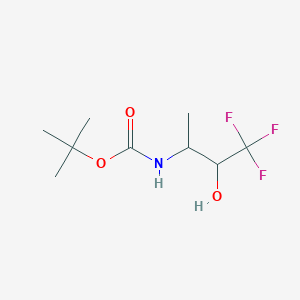

![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13430490.png)
![1-Benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]diazane Dihydrochloride](/img/structure/B13430494.png)
